Cas no 2229592-63-4 (1-{1-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylcyclopropyl}ethan-1-one)
1-{1-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylcyclopropyl}ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-{1-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylcyclopropyl}ethan-1-one
- EN300-1753419
- 1-{1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]cyclopropyl}ethan-1-one
- 2229592-63-4
-
- Inchi: 1S/C15H23NO/c1-10(2)9-16-11(3)8-14(12(16)4)15(6-7-15)13(5)17/h8,10H,6-7,9H2,1-5H3
- InChI Key: NGCRCEMFWXXQAH-UHFFFAOYSA-N
- SMILES: O=C(C)C1(C2C=C(C)N(CC(C)C)C=2C)CC1
Computed Properties
- Exact Mass: 233.177964357g/mol
- Monoisotopic Mass: 233.177964357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 22Ų
1-{1-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylcyclopropyl}ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1753419-0.05g |
1-{1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]cyclopropyl}ethan-1-one |
2229592-63-4 | 0.05g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1753419-0.1g |
1-{1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]cyclopropyl}ethan-1-one |
2229592-63-4 | 0.1g |
$1307.0 | 2023-09-20 | ||
| Enamine | EN300-1753419-0.25g |
1-{1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]cyclopropyl}ethan-1-one |
2229592-63-4 | 0.25g |
$1366.0 | 2023-09-20 | ||
| Enamine | EN300-1753419-0.5g |
1-{1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]cyclopropyl}ethan-1-one |
2229592-63-4 | 0.5g |
$1426.0 | 2023-09-20 | ||
| Enamine | EN300-1753419-1.0g |
1-{1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]cyclopropyl}ethan-1-one |
2229592-63-4 | 1g |
$1485.0 | 2023-06-03 | ||
| Enamine | EN300-1753419-2.5g |
1-{1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]cyclopropyl}ethan-1-one |
2229592-63-4 | 2.5g |
$2912.0 | 2023-09-20 | ||
| Enamine | EN300-1753419-5.0g |
1-{1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]cyclopropyl}ethan-1-one |
2229592-63-4 | 5g |
$4309.0 | 2023-06-03 | ||
| Enamine | EN300-1753419-10.0g |
1-{1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]cyclopropyl}ethan-1-one |
2229592-63-4 | 10g |
$6390.0 | 2023-06-03 | ||
| Enamine | EN300-1753419-1g |
1-{1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]cyclopropyl}ethan-1-one |
2229592-63-4 | 1g |
$1485.0 | 2023-09-20 | ||
| Enamine | EN300-1753419-5g |
1-{1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]cyclopropyl}ethan-1-one |
2229592-63-4 | 5g |
$4309.0 | 2023-09-20 |
1-{1-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylcyclopropyl}ethan-1-one Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 1-{1-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylcyclopropyl}ethan-1-one
Compound CAS No. 2229592-63-4: 1-{1-[2,5-Dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]cyclopropyl}ethan-1-one
The compound with CAS No. 2229592-63-4, named 1-{1-[2,5-Dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]cyclopropyl}ethan-1-one, is a complex organic molecule that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropane ring fused with a pyrrole moiety and an ethanone group. The cyclopropane ring is a three-membered carbon ring, known for its high strain energy and reactivity, making it a focal point in various chemical reactions and applications.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of antimicrobial agents and anticancer drugs. The pyrrole moiety within the molecule is known for its ability to interact with biological targets, such as enzymes and receptors, due to its aromaticity and electron-donating properties. Additionally, the ethanone group contributes to the molecule's lipophilicity, enhancing its ability to cross cellular membranes and interact with intracellular targets.
One of the most significant advancements in understanding this compound is its role in targeted drug delivery systems. Researchers have explored the use of this compound as a carrier for delivering therapeutic agents to specific tissues or cells. The cyclopropane ring has been shown to enhance the stability of drug payloads while maintaining their bioavailability. Furthermore, the molecule's ability to undergo various chemical modifications has opened avenues for creating derivatives with enhanced pharmacokinetic properties.
In terms of synthesis, the compound is typically prepared through a multi-step process involving cyclization reactions and alkylation strategies. The key challenge lies in controlling the stereochemistry of the cyclopropane ring during synthesis, as this directly impacts the molecule's biological activity. Recent advancements in asymmetric catalysis have provided novel methods for achieving high enantioselectivity in these reactions.
The application of this compound extends beyond pharmacology into materials science. Its unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. The pyrrole moiety contributes to the molecule's conjugation length, which is crucial for applications in light-emitting diodes (LEDs) and solar cells.
From an environmental standpoint, studies have been conducted to assess the biodegradability and ecological impact of this compound. Initial findings suggest that under aerobic conditions, the molecule undergoes rapid degradation due to its strained cyclopropane ring and reactive functional groups. This is promising for reducing its environmental footprint during industrial applications.
In conclusion, CAS No. 2229592-63-4 represents a versatile compound with potential applications across multiple disciplines. Its unique structure provides a foundation for exploring novel chemical reactions, drug delivery systems, and advanced materials. As research continues to uncover its full potential, this compound stands at the forefront of innovation in organic chemistry and materials science.
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